![molecular formula C16H8Cl2F3N3OS B2539018 2,6-dichloro-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 1365622-54-3](/img/structure/B2539018.png)
2,6-dichloro-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2,6-dichloro-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide is a chemical entity that appears to be of interest in the field of medicinal chemistry due to its structural features, which include a pyridine ring and a carboxamide group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, properties, and applications, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions starting from basic aromatic acids such as 2,6-difluorobenzoic acid. For instance, the synthesis of a PET imaging agent involved a 9-step process starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, resulting in a 1% overall chemical yield . This suggests that the synthesis of complex molecules like 2,6-dichloro-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide could also involve multiple steps and might face challenges in yield optimization.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as FT-IR, NMR spectroscopies, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations have been used to predict vibrational frequencies, NMR chemical shifts, and to study the effect of solvents on the geometry and properties of the molecules . These techniques and computational methods would likely be applicable to the analysis of the molecular structure of 2,6-dichloro-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide.
Chemical Reactions Analysis
The related compounds have been used in various chemical reactions, such as the transfer hydrogenation reaction of ketones . The catalytic activity of these compounds suggests potential reactivity that could be explored for the compound of interest. Understanding the reactivity of the functional groups present in the compound could provide insights into its potential applications in chemical synthesis and drug development.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through experimental data and DFT calculations. The polymorphism of a pyridine-2,6-dicarboxamide derivative has been observed, indicating that the compound can exist in multiple solid forms, which can have implications for its stability and solubility . The thermodynamic properties have also been analyzed, providing information on the stability and reactivity of the compound over a range of temperatures . These analyses are relevant for understanding the behavior of 2,6-dichloro-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide under different conditions.
科学的研究の応用
Synthesis and Structural Studies
This compound is part of a broader class of chemicals that have been the subject of various synthesis and structural analysis studies. For instance, research by Haiza et al. (2000) detailed a synthesis method for thiazolo and triazolo pyrimidines derivatives, demonstrating the compound's foundational role in creating more complex heterocyclic structures. Similarly, research by El-Dean (1992) focused on the synthesis of thiazolo[5,4-d] pyrimidines, highlighting the compound's utility in generating diverse heterocyclic compounds. These studies underscore the compound's versatility in synthetic organic chemistry, particularly in the creation of novel heterocyclic structures with potential pharmacological activities (Haiza, M., Assiery, S., Mostafa, M., & El-Reedy, A., 2000); (El-Dean, A., 1992).
Biological Evaluation and Antimicrobial Activity
Several studies have evaluated the biological activities of compounds related to 2,6-dichloro-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, examining their anticancer and anti-5-lipoxygenase agents. This research signifies the potential of such compounds in medicinal chemistry, particularly in designing new therapeutic agents with specified biological targets. Furthermore, Gad-Elkareem et al. (2011) explored the antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, showcasing the compound's role in developing new antimicrobial agents (Rahmouni, A., Souiei, S., Belkacem, M. A., Romdhane, A., Bouajila, J., & Ben Jannet, H., 2016); (Gad-Elkareem, M., Abdel-fattah, A., & Elneairy, M. A., 2011).
Catalytic and Polymeric Applications
Additionally, studies like those by Shockravi et al. (2009) have investigated the compound's utility in synthesizing polyamide-imides, indicating its relevance in material science, particularly in developing new materials with enhanced thermal stability and desirable physical properties. This research opens up avenues for using such compounds in engineering applications, where material properties like thermal stability are crucial (Shockravi, A., Abouzari‐Lotf, E., Javadi, A., & Atabaki, F., 2009).
作用機序
Target of Action
Compounds with similar structures have been used in the pharmaceutical and agrochemical industries . The specific targets of these compounds can vary widely depending on their exact structure and the biological system in which they are used.
Mode of Action
The mode of action of a compound refers to how it affects its target at the molecular level. This often involves binding to a specific site on the target molecule, which can influence the molecule’s activity. The trifluoromethyl group and the pyridine moiety in the compound could potentially interact with target molecules in specific ways, influencing their activity .
Safety and Hazards
将来の方向性
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
特性
IUPAC Name |
2,6-dichloro-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2F3N3OS/c17-12-5-4-10(13(18)23-12)14(25)24-15-22-11(7-26-15)8-2-1-3-9(6-8)16(19,20)21/h1-7H,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIAKSIWVGVFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)NC(=O)C3=C(N=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-YL}pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

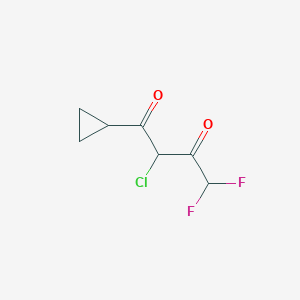
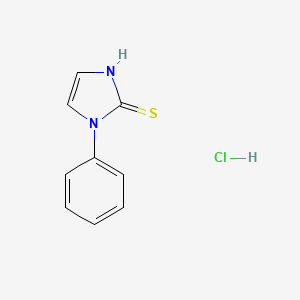
![Tert-butyl N-[3-(6-aminopyridin-2-YL)propyl]carbamate](/img/structure/B2538939.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2538940.png)
![N-(2-methylpropyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2538942.png)
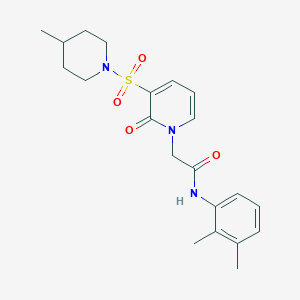
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2538944.png)
![5-(furan-2-yl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2538946.png)

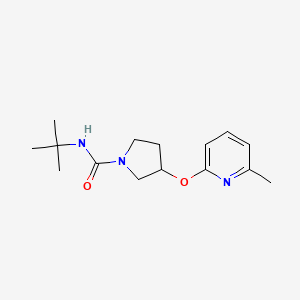
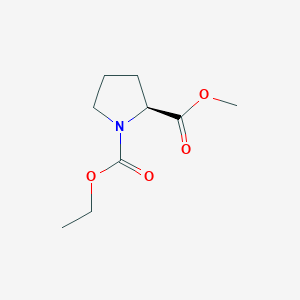

![N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2538957.png)
![(E)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2538958.png)